7-chloro-5-methylfuro[2,3-c]pyridine

Catalog No.
S6877041
CAS No.
1159828-30-4
M.F
C8H6ClNO
M. Wt
167.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-chloro-5-methylfuro[2,3-c]pyridine

CAS Number

1159828-30-4

Product Name

7-chloro-5-methylfuro[2,3-c]pyridine

Molecular Formula

C8H6ClNO

Molecular Weight

167.6
  • Heterocyclic Scaffold

    The molecule possesses a unique heterocyclic scaffold, meaning it contains a ring structure with atoms of different elements (in this case, oxygen, nitrogen, and carbon). Heterocycles are known for their diverse biological activities, and researchers might be interested in exploring 7-chloro-5-methylfuro[2,3-c]pyridine as a potential lead compound for drug discovery .

  • Functional Groups

    The presence of a chlorine atom (Cl) and a methyl group (CH3) can influence the molecule's reactivity and potential interactions with biological targets. Chlorine substitution can affect electronic properties and influence binding to enzymes or receptors, while the methyl group can impact lipophilicity (fat solubility) which can be important for drug delivery .

  • Synthetic Precursor

    The molecule's structure could be a valuable intermediate for the synthesis of more complex molecules with desired properties. Researchers might utilize 7-chloro-5-methylfuro[2,3-c]pyridine as a building block for the creation of novel functional materials or drug candidates .

7-Chloro-5-methylfuro[2,3-c]pyridine is a heterocyclic compound characterized by the fusion of a furan ring and a pyridine ring, with specific chloro and methyl substituents. This compound has gained attention in medicinal chemistry due to its potential biological activities and unique structural properties. The furo[2,3-c]pyridine framework is notable for its ability to participate in various

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as alkoxides or amines, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction Reactions: The compound can participate in redox reactions, modifying the oxidation states of its functional groups.
  • Coupling Reactions: It is capable of undergoing cross-coupling reactions, such as Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with other aromatic or aliphatic groups.

The biological activity of 7-chloro-5-methylfuro[2,3-c]pyridine is primarily linked to its role as an inhibitor of specific enzymes and receptors. Its mechanism of action involves binding to molecular targets, modulating their activity. Research indicates that the compound may exhibit pharmacological effects that could be beneficial in drug development, particularly in targeting various diseases through enzyme inhibition and receptor modulation .

The synthesis of 7-chloro-5-methylfuro[2,3-c]pyridine typically involves the following steps:

  • Formation of the Furo[2,3-c]pyridine Ring System: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Substituents: Chloro and methyl groups are introduced to the furo[2,3-c]pyridine framework using various synthetic strategies. For instance, substituted furopropenoic acids can be prepared from aldehydes under specific conditions and subsequently cyclized to yield the desired compound.
  • Aromatization: The final step often involves aromatization processes using reagents such as phosphorus oxychloride to yield chloro derivatives of furo[2,3-c]pyridine.

Industrial production methods may utilize continuous flow reactors for enhanced efficiency and scalability in synthesizing this compound.

7-Chloro-5-methylfuro[2,3-c]pyridine has several applications across various fields:

  • Medicinal Chemistry: It serves as a potential pharmacophore in drug discovery due to its biological activity against numerous targets.
  • Materials Science: The compound's unique electronic properties make it suitable for applications in organic electronics and as ligands in coordination chemistry.
  • Biological Studies: It is utilized in studies focused on enzyme inhibition and understanding biological pathways involving heterocyclic compounds .

Interaction studies involving 7-chloro-5-methylfuro[2,3-c]pyridine have shown that its structural features significantly influence its binding affinity to various biological targets. The presence of chloro and methyl substituents affects how the compound interacts with enzymes or receptors, potentially leading to selective inhibition or modulation of biological pathways. Such studies are crucial for elucidating the compound's pharmacological potential and guiding further drug development efforts.

Several compounds exhibit structural similarities to 7-chloro-5-methylfuro[2,3-c]pyridine. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesUnique Characteristics
2-ChloropyridineChlorinated pyridine derivativeDifferent substitution pattern affecting reactivity
5-Methylfuro[2,3-c]pyridineLacks chloro substituentAltered chemical properties due to absence of chlorine
7-Chloro-5-methylfuro[3,2-c]pyridineIsomer with same substituents but different fusionDifferent chemical behavior due to ring fusion variation

Uniqueness

7-Chloro-5-methylfuro[2,3-c]pyridine stands out due to its specific substitution pattern and ring fusion configuration. These characteristics contribute to distinct electronic and steric properties that enhance its utility in various applications, particularly where precise molecular interactions are required. Its unique structure enables it to serve as an effective scaffold for drug discovery and materials science applications compared to similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-26-2023

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